molecular formula C11H12BrN3O B10851156 N-(6-bromo-1H-indazol-3-yl)butyramide

N-(6-bromo-1H-indazol-3-yl)butyramide

Cat. No.: B10851156
M. Wt: 282.14 g/mol
InChI Key: QQVNXRROZHWJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromo-1H-indazol-3-yl)butyramide is a synthetic organic compound characterized by an indazole core substituted with a bromine atom at the 6-position and a butyramide group at the 3-position. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and receptor modulation.

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

N-(6-bromo-1H-indazol-3-yl)butanamide

InChI

InChI=1S/C11H12BrN3O/c1-2-3-10(16)13-11-8-5-4-7(12)6-9(8)14-15-11/h4-6H,2-3H2,1H3,(H2,13,14,15,16)

InChI Key

QQVNXRROZHWJNS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC2=C1C=CC(=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Legislative Comparison of Butyramide Derivatives

Compound Name Core Structure Key Substituents Legislative Status
This compound Indazole Bromo (6-position), butyramide (3-position) Not explicitly regulated in evidence
N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide (para-methoxybutyryl fentanyl) Piperidine-Phenyl 4-Methoxyphenyl, phenethylpiperidine Corrective legislation pending
N-(1-phenethylpiperidin-4-yl)-N-phenylisobutyramide Piperidine-Phenyl Phenyl, isobutyramide Corrective legislation pending
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide Piperidine-Fluorophenyl 2-Fluorophenyl, propionamide Corrective legislation pending

Key Observations:

Structural Variations: Indazole vs. Piperidine-Phenyl Cores: Unlike piperidine-phenyl-based analogs (e.g., para-methoxybutyryl fentanyl), this compound features an indazole scaffold. Indazole derivatives are less commonly associated with opioid activity but are prevalent in synthetic cannabinoids and kinase inhibitors. Substituent Differences: The bromine atom at the 6-position of the indazole ring distinguishes it from fluorinated or methoxylated substituents in piperidine-based analogs.

Legislative Context: The piperidine-phenyl butyramide derivatives listed in Table 1 are flagged for legislative correction, indicating their structural similarity to controlled substances like fentanyl. this compound lacks explicit regulatory mention in the provided evidence but shares a butyramide functional group with regulated analogs, warranting caution in its handling and distribution.

Pharmacological Implications: Piperidine-phenyl butyramides (e.g., para-methoxybutyryl fentanyl) are synthetic opioids with high affinity for μ-opioid receptors, contributing to respiratory depression and overdose risks. Indazole derivatives, by contrast, are often associated with cannabinoid receptor modulation (e.g., synthetic cannabinoids like AB-FUBINACA) or kinase inhibition (e.g., anticancer agents). The bromine substitution may enhance metabolic stability or binding specificity, though specific data is unavailable in the evidence.

Notes

  • Legislative Trends: The pending corrective legislation for piperidine-phenyl butyramides underscores regulatory efforts to preemptively control structurally novel psychoactive substances (NPS) .
  • Research Gaps : Detailed pharmacological data (e.g., receptor binding affinity, metabolic pathways) for this compound is absent in the provided evidence. Further studies are needed to elucidate its biological activity and safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.